2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
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Description
The compound “2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide” is a chemical compound that has been studied in the field of medicinal chemistry . It has been mentioned in the context of protein kinase B (PKB or Akt) inhibitors, which are important components of intracellular signaling pathways regulating growth and survival .
Scientific Research Applications
Three-Component Reaction of Tautomeric Amidines
This study presents the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in the formation of pyrimidine and piperidone derivatives. The research explored the structural elucidation of these compounds, providing insights into the potential applications in the synthesis of complex molecules (Klimova et al., 2013).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
This work focused on synthesizing a series of derivatives as antimicrobial agents, starting with citrazinic acid. The study detailed the process of creating various compounds with potential antimicrobial properties, highlighting the chemical versatility and therapeutic potential of such structures (Hossan et al., 2012).
Antitumor Activity of Novel Thiophene, Pyrimidine, Coumarin, Pyrazole, and Pyridine Derivatives
This research delineated the synthesis and antitumor activity evaluation of various heterocyclic compounds, including thiophene and pyrimidine derivatives. The study offers valuable data on the potential use of these compounds in cancer treatment, with some showing promising inhibitory effects on different cell lines (Albratty et al., 2017).
Dual Regulator of Tumor Necrosis Factor-alpha and Interleukin-10
A pyrimidylpiperazine derivative was identified as a dual cytokine regulator, capable of inhibiting TNF-alpha release while augmenting interleukin-10 release. This compound's dual-action provides a novel approach for treating conditions such as septic shock, rheumatoid arthritis, and Crohn's disease, underscoring the therapeutic versatility of pyrimidin-2-yl compounds (Fukuda et al., 2000).
Synthesis and Discovery of Water-Soluble Microtubule Targeting Agents
This study explored the design and synthesis of molecules based on a cyclopenta[d]pyrimidine scaffold, targeting the colchicine site on tubulin. The compounds demonstrated potent antiproliferative activities and the ability to overcome drug resistance, suggesting their utility in developing new cancer therapies (Gangjee et al., 2010).
Properties
IUPAC Name |
2-cyclopentyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c22-16(12-14-4-1-2-5-14)20-13-15-6-10-21(11-7-15)17-18-8-3-9-19-17/h3,8-9,14-15H,1-2,4-7,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNUYWMHVMXPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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